3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide
Description
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with a benzyl bromide core substituted at the 2-, 3-, and 4-positions of the benzene ring. The substituents include a methoxy group (-OCH₃) at position 2, a fluorine atom at position 3, and a trifluoromethyl group (-CF₃) at position 2. This unique combination of electron-withdrawing groups (fluoro and trifluoromethyl) and an electron-donating methoxy group confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry and enantioselective catalysis .
The compound’s reactivity is influenced by the bromine atom on the benzyl carbon, which serves as a leaving group in nucleophilic substitution reactions. Its trifluoromethyl and fluorine substituents enhance electrophilicity at the benzyl position, while the methoxy group modulates solubility and electronic effects .
Properties
Molecular Formula |
C9H7BrF4O |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
1-(bromomethyl)-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrF4O/c1-15-8-5(4-10)2-3-6(7(8)11)9(12,13)14/h2-3H,4H2,1H3 |
InChI Key |
SFBNUXRZLGIGMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(F)(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide typically involves the bromination of the corresponding benzyl alcohol or benzyl chloride precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The benzyl bromide group is reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromide to a methyl group or other alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives, such as benzyl alcohols, benzyl amines, and benzyl cyanides.
Oxidation: Major products are benzaldehydes and benzoic acids.
Reduction: Reduced products include toluene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide
- Molecular Formula : C10H8BrF4O
- Molecular Weight : 303.06 g/mol
The compound features a benzyl bromide structure with a methoxy group and both fluoro and trifluoromethyl substituents, enhancing its reactivity and potential applications.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique electronic properties allow for selective reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Key Reactions :
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols), facilitating the formation of diverse derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to yield ketones or carboxylic acids, and reduction reactions can produce alcohols.
Medicinal Chemistry
The compound has shown promising biological activity, particularly in anticancer and antimicrobial research.
Biological Activity :
- Anticancer Properties : Studies indicate that this compound inhibits cyclin-dependent kinases (CDKs), leading to suppressed cell proliferation. This mechanism positions it as a potential candidate for cancer therapies.
| Activity Type | Target | Effect |
|---|---|---|
| Anticancer | CDK6 | Inhibition of cell proliferation |
| Antimicrobial | Gram-positive bacteria | Zone of inhibition measured |
Material Science
In material science, this compound is explored for its potential in developing novel materials with specific electronic and optical properties. The presence of trifluoromethyl groups enhances the stability and performance of materials.
Anticancer Research
A study evaluating various phenacyl bromide derivatives found that modifications with trifluoromethyl groups significantly enhanced their potency against cancer cell lines. The increased lipophilicity from these modifications improved cellular uptake, leading to better therapeutic efficacy.
Antimicrobial Studies
Comparative studies demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicated its potential as a lead compound for new antibiotic development.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide involves its reactivity as a benzyl bromide derivative. The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by various nucleophiles. This reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which stabilize the transition state and enhance the compound’s electrophilicity .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The target compound’s 3-fluoro and 4-trifluoromethyl groups create a strong electron-withdrawing effect, enhancing the benzyl bromide’s electrophilicity compared to analogs like 4-(trifluoromethyl)benzyl bromide . The methoxy group at position 2 introduces steric hindrance and modulates solubility, distinguishing it from non-ether derivatives like 2-fluoro-3-(trifluoromethyl)benzyl bromide .
- Reactivity : Compounds with para-substituted trifluoromethyl groups (e.g., 4-(trifluoromethyl)benzyl bromide) exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance compared to ortho/meta-substituted analogs .
- Applications : The chloro and trifluoromethoxy groups in 3-chloro-4-(trifluoromethoxy)benzyl bromide make it a preferred intermediate for lipophilic drug candidates targeting enzymes like soluble epoxide hydrolase (sEH) . In contrast, the target compound’s fluorine and methoxy groups are advantageous in asymmetric catalysis for synthesizing trifluoromethoxy-containing chiral molecules .
Biological Activity
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide is a fluorinated aromatic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and drug development. The unique combination of fluorine and bromine substituents on the benzene ring enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.
- Molecular Formula : CHBrF
- Molecular Weight : 257.03 g/mol
- Melting Point : 29–33 °C
- Boiling Point : 65–69 °C at 5 mm Hg
- Density : 1.546 g/mL at 25 °C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and binding affinity, which can modulate various biological pathways, including those involved in cancer progression and inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including:
These findings suggest that similar halogenated compounds may inhibit cell proliferation and induce apoptosis in cancer cells.
Mechanistic Studies
In vitro studies using MTT assays have shown that the efficacy of these compounds increases with prolonged exposure time, indicating a time-dependent cytotoxic effect. For example, after a 72-hour treatment period, significant reductions in viable cell counts were observed across multiple concentrations (5, 10, and 20 µM) for both MCF-7 and HeLa cell lines .
Case Studies
- Cell Cycle Analysis : Following treatment with related compounds, flow cytometry analysis indicated alterations in cell cycle progression, with increased populations of cells in the sub-G1 phase, indicative of apoptosis .
- In Vivo Studies : In vivo assays using chick chorioallantoic membrane (CAM) models demonstrated that similar trifluoromethyl-substituted compounds effectively inhibited angiogenesis in tumor tissues, further supporting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide, and what methodological considerations are critical for yield optimization?
- Methodology :
- Bromination of benzyl alcohol derivatives : Reacting the corresponding benzyl alcohol (e.g., 3-fluoro-2-methoxy-4-(trifluoromethyl)benzyl alcohol) with PBr₃ or HBr in the presence of a catalyst like DMF. Optimal conditions include anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to minimize side reactions .
- Direct electrophilic substitution : Introducing bromine via radical-initiated bromination using N-bromosuccinimide (NBS) under UV light, particularly effective due to the electron-withdrawing trifluoromethyl group activating the benzyl position .
- Key Considerations :
- Moisture-sensitive reagents require inert atmospheres (N₂/Ar).
- Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) or GC-MS to detect intermediates.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how do its structural features influence spectral interpretation?
- Techniques :
- ¹H/¹³C/¹⁹F NMR : The trifluoromethyl group (-CF₃) appears as a quartet (¹³C NMR: δ ~125 ppm, J ≈ 270 Hz). Methoxy (-OCH₃) protons resonate as a singlet (δ ~3.9 ppm), while the benzyl bromide CH₂Br group shows a singlet at δ ~4.5–4.7 ppm .
- High-resolution mass spectrometry (HRMS) : Exact mass (calc. for C₉H₆BrF₄O): 271.9559 Da .
- Challenges : Overlapping peaks in ¹H NMR due to fluorine coupling; use ¹⁹F-decoupled NMR or 2D experiments (e.g., HSQC) for resolution .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability : The compound is hygroscopic and light-sensitive. Store under argon at –20°C in amber vials. Degradation products (e.g., benzyl alcohol) can form via hydrolysis, detectable by GC-MS .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., -CF₃, -OCH₃) influence regioselectivity in nucleophilic substitution reactions involving this benzyl bromide?
- Mechanistic Insight :
- The -CF₃ group is strongly electron-withdrawing, activating the benzyl carbon for SN2 reactions. Methoxy (-OCH₃) exerts an ortho/para-directing effect, but steric hindrance from the trifluoromethyl group may shift reactivity to the para position .
- Example: In Suzuki-Miyaura couplings, the benzyl bromide reacts with arylboronic acids in Pd(PPh₃)₄/Na₂CO₃ systems, yielding biaryl derivatives with >80% efficiency .
Q. What computational modeling approaches are suitable for predicting the reactivity and spectroscopic properties of this compound?
- Methods :
- *DFT calculations (B3LYP/6-31G)**: Predict NMR chemical shifts and Fukui indices to identify electrophilic sites. The benzyl carbon shows high electrophilicity (f⁻ ≈ 0.15), aligning with experimental SN2 reactivity .
- Molecular docking : Study interactions of derived analogs (e.g., neurokinin receptor antagonists) to optimize pharmacokinetic profiles .
Q. How can crystallographic data resolve ambiguities in structural assignments from spectroscopic methods?
- Application : Single-crystal X-ray diffraction confirms bond lengths (C-Br: ~1.93 Å) and dihedral angles between substituents. SHELX software (via Olex2) is widely used for refinement, with R1 values <5% indicating high precision .
- Limitations : Crystallization challenges due to low melting point (25–27°C); use slow evaporation in hexane at 4°C .
Methodological Troubleshooting
Q. How to address inconsistent yields in large-scale syntheses?
- Root Cause : Exothermic bromination reactions may cause localized overheating, leading to decomposition.
- Solution : Use jacketed reactors with controlled cooling (0–5°C) and incremental reagent addition .
Q. What analytical strategies differentiate isomeric impurities in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
